REACTION_SMILES
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[C:24]([CH3:25])([CH3:26])([CH3:27])[Si:28]([CH3:29])([CH3:30])[Cl:31].[CH2:32]([Cl:33])[Cl:34].[CH3:15][N:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][n:22]1)[CH3:23].[CH3:1][CH:2]1[C:3](=[O:7])[NH:4][CH2:5][CH2:6]1.[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[OH2:35]>>[CH3:1][CH:2]1[C:3](=[O:7])[N:4]([Si:28]([C:24]([CH3:25])([CH3:26])[CH3:27])([CH3:29])[CH3:30])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCNC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1CCN([Si](C)(C)C(C)(C)C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |